molecular formula C20H15ClN2O4S B2801791 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine CAS No. 391225-19-7

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine

Cat. No. B2801791
CAS RN: 391225-19-7
M. Wt: 414.86
InChI Key: HHQMSXLBEPEYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine, also known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of oxazole-based compounds that have been found to exhibit potent anticancer activity.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of thiophenes and formazans were synthesized and showed moderate antimicrobial activity against various bacterial and fungal strains. These compounds have been characterized using IR, 1H NMR, and mass spectral data to confirm their structures before evaluating their biological activity (Arora et al., 2013; Sah et al., 2014).

Synthesis and Biological Study for Serotonin Receptor Antagonism

Derivatives of "2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine" have been synthesized for the purpose of evaluating their binding affinity and inhibition of functional cellular responses to serotonin, specifically targeting the serotonin 5-HT6 receptor. These studies aim to identify potent and selective antagonists for therapeutic applications, highlighting the compound's relevance in neuropharmacological research (Ivachtchenko et al., 2010).

Anticancer and Antimicrobial Evaluation

Further research includes the synthesis of furan moiety-containing derivatives for in vitro anticancer and antimicrobial screening. These compounds have been evaluated against specific cancer cell lines, such as MCF-7 human breast adenocarcinoma, and showed promising activity. The in silico docking and ADME prediction studies complement these findings by providing insights into the potential therapeutic applications of these compounds (Mathew & Ezhilarasi, 2021).

Neuropharmacological Evaluation

Some derivatives have been assessed for their neuropharmacological properties, including antidepressant and anti-anxiety effects. By undergoing chemical synthesis and subsequent testing in models of depression and anxiety, these compounds offer insights into the potential development of new therapeutic agents targeting central nervous system disorders (Kumar, 2013).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)18-23-20(28(24,25)17-6-2-1-3-7-17)19(27-18)22-13-16-5-4-12-26-16/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQMSXLBEPEYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine

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